molecular formula C7Cl2F6O B1403844 1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene CAS No. 1417566-55-2

1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene

Cat. No.: B1403844
CAS No.: 1417566-55-2
M. Wt: 284.97 g/mol
InChI Key: OBABHULROHPFML-UHFFFAOYSA-N
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Description

1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene is a fluorinated aromatic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene typically involves the introduction of fluorine atoms onto a benzene ring. One common method is the halogenation of a suitable precursor, such as a tetrafluorobenzene derivative, followed by the introduction of the chloro(difluoro)methoxy group. This can be achieved through a series of reactions involving chlorination and fluorination under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using specialized equipment to handle the reactive fluorine and chlorine gases. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The presence of electron-withdrawing fluorine atoms makes the compound susceptible to nucleophilic attack.

    Electrophilic substitution: The aromatic ring can participate in electrophilic substitution reactions, although the multiple fluorine atoms may reduce its reactivity.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents at elevated temperatures.

    Electrophilic substitution: Reagents such as halogens or nitronium ions can be used, often in the presence of a catalyst.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzene ring, while oxidation may result in the formation of carboxylic acids or other oxidized products.

Scientific Research Applications

1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene has several scientific research applications, including:

    Organic synthesis: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Material science: The compound’s unique properties make it useful in the development of advanced materials, such as fluorinated polymers.

    Medicinal chemistry: Fluorinated aromatic compounds are often explored for their potential biological activity and use in drug development.

    Environmental chemistry: The compound can be studied for its environmental impact and behavior in various ecosystems.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene involves its interaction with various molecular targets. The electron-withdrawing fluorine atoms can influence the compound’s reactivity and interactions with other molecules. In biological systems, the compound may interact with enzymes or receptors, affecting their function and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2,4-difluorobenzene
  • 1-Chloro-3,5-difluorobenzene
  • 4-(Chlorodifluoromethoxy)aniline

Uniqueness

1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene is unique due to the combination of multiple fluorine atoms and the chloro(difluoro)methoxy group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

1-chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7Cl2F6O/c8-1-2(10)4(12)6(5(13)3(1)11)16-7(9,14)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBABHULROHPFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Cl)F)F)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7Cl2F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene
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1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene
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1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene
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1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene
Reactant of Route 5
1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene
Reactant of Route 6
1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene

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